(±)-Nicotine-D3 salicylate is a deuterated derivative of nicotine, where three hydrogen atoms are replaced by deuterium. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and metabolism of nicotine, as the presence of deuterium allows for distinct mass differentiation detectable by mass spectrometry. The salicylate component is derived from salicylic acid, which is recognized for its anti-inflammatory properties. The compound is often used in studies related to nicotine's effects and its metabolic pathways, providing insights into its biological activity and potential therapeutic uses .
(±)-Nicotine-D3 salicylate can be sourced from various chemical suppliers, including Honeywell and Sigma-Aldrich. It belongs to the class of alkaloids, specifically categorized as a pyridine derivative due to its structural components. Its molecular formula is with a molecular weight of 303.37 g/mol .
The synthesis of (±)-Nicotine-D3 salicylate involves several key steps:
The molecular structure of (±)-Nicotine-D3 salicylate features a pyridine ring fused with a pyrrolidine structure, typical of nicotine derivatives. The presence of three deuterium atoms distinguishes it from standard nicotine.
(±)-Nicotine-D3 salicylate can undergo various chemical reactions:
The mechanism of action for (±)-Nicotine-D3 salicylate primarily revolves around its interaction with nicotinic acetylcholine receptors in the nervous system. Upon administration, the compound mimics the effects of nicotine by binding to these receptors, leading to neurotransmitter release that influences mood, cognition, and behavior.
The distinct mass provided by deuterium allows researchers to trace the compound's metabolic pathways more accurately during pharmacokinetic studies. This tracking facilitates a deeper understanding of how nicotine is metabolized in vivo and its potential therapeutic implications .
(±)-Nicotine-D3 salicylate is utilized primarily in scientific research settings:
This compound serves as a valuable tool in understanding the complexities surrounding nicotine's effects on human health and behavior, aiding in the development of potential therapeutic applications targeting nicotine addiction and related disorders.
(±)-Nicotine-D3 salicylate is a deuterium-labeled organic salt formed by the acid-base reaction between deuterated nicotine and salicylic acid. Its molecular formula is C₁₇H₁₇D₃N₂O₃, with a molecular weight of 303.37 g/mol [1] [10]. The compound features regioselective deuterium substitution at the N-methyl group of the pyrrolidine ring in nicotine (CD₃ instead of CH₃), while the pyridine ring and salicylate counterion remain non-deuterated [4] [8]. The salicylate counterion (C₇H₅O₃⁻) provides enhanced stability compared to freebase nicotine through ionic bonding [7].
Systematic nomenclature designates it as:
Table 1: Physicochemical Properties of (±)-Nicotine-D3 Salicylate
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₇H₁₇D₃N₂O₃ | High-resolution MS |
Molecular Weight | 303.37 g/mol | Calculated |
Appearance | Solid (neat); Colorless solution (methanol) | Technical specifications [1] |
Storage Conditions | 4°C (solution); 20°C (solid) | Avoids degradation |
Isotopic Purity | ≥98% D₃ | MS quantification [9] |
The deuterium substitution induces subtle physicochemical alterations, including marginally reduced lipophilicity (ΔlogP ≈ -0.006) and strengthened C-D bonds (bond dissociation energy: ~464 kJ/mol vs. ~439 kJ/mol for C-H) [3] [6]. These differences minimally impact receptor binding but significantly influence metabolic stability.
Deuterium labeling in pharmacology originated in the 1960s with d₂-tyramine and d₃-morphine [3]. The 1991 landmark study using 3',3'-dideuteronicotine (not identical but structurally analogous to Nicotine-D3) demonstrated deuterium's kinetic isotope effect (KIE) in humans. Researchers achieved prolonged elimination half-life (203 minutes vs. ~120 minutes for non-deuterated nicotine) and quantified oral bioavailability (44%) using intravenous infusion protocols [2]. This work established deuterium labeling as a tool for modulating drug pharmacokinetics.
(±)-Nicotine-D3 salicylate emerged as a direct application of these principles, enabling:
Table 2: Key Milestones in Deuterated Nicotine Research
Year | Development | Significance |
---|---|---|
1961 | First deuterated bioactives (d₂-tyramine, d₃-morphine) | Proof-of-concept for deuterium labeling [3] |
1991 | Pharmacokinetic study of 3',3'-dideuteronicotine | Validated deuterium KIE in humans [2] |
2017 | FDA approval of deutetrabenazine | First deuterated drug; validated clinical KIE [6] |
The compound exemplifies the "deuterium switch" strategy—modifying existing molecules with deuterium to improve pharmacokinetics without altering primary pharmacology [6].
Deuterium incorporation primarily reduces metabolic clearance via the kinetic isotope effect (KIE). The C-D bond cleavage requires higher activation energy than C-H due to lower zero-point vibrational energy, slowing oxidative metabolism by cytochrome P450 (CYP) enzymes [3] [6]. For (±)-Nicotine-D3 salicylate, deuteration at the N-methyl group targets CYP2A6-mediated metabolism, which accounts for >80% of nicotine clearance in humans [2]. Studies show a KIE (kH/kD) of 2–3 for this pathway, extending half-life and reducing clearance by 30–50% in vitro [2] [6].
In analytical chemistry, deuterated analogs like (±)-Nicotine-D3 salicylate serve as critical internal standards due to:
Table 3: Analytical Applications of (±)-Nicotine-D3 Salicylate
Application | Method | Advantage |
---|---|---|
Nicotine quantification | LC-MS/MS with IS | Accuracy >95%; LOD: 0.01 µg/mL [5] |
Metabolic pathway mapping | HDX-MS/MS | Differentiation of parent vs. metabolites [9] |
Bioavailability studies | Stable isotope co-dosing | Minimizes inter-subject variability [2] |
Environmental nicotine tracing | GC-MS with derivatization | Distinguishes plant-derived vs. synthetic sources |
This dual role—modulating pharmacokinetics in vivo and enabling precision analytics in vitro—makes it indispensable for modern tobacco research and smoking cessation pharmacology [5] [9]. Deuterium labeling also facilitates reaction mechanism studies in organic synthesis, where the isotope effect reveals rate-limiting steps in nicotine derivatization [3] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1